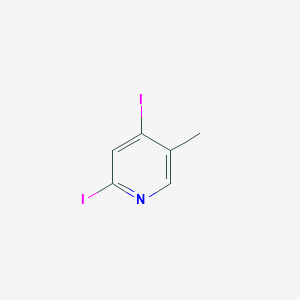
2,4-Diiodo-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5I2N It is a derivative of pyridine, where two iodine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methylpyridine typically involves the iodination of 5-methylpyridine. One common method includes the use of iodine and an oxidizing agent such as periodic acid (HIO4) in the presence of a catalyst like sulfuric acid (H2SO4) and silica gel. The reaction is carried out in water at moderate temperatures ranging from 25°C to 50°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield a variety of aryl-substituted pyridine derivatives .
Scientific Research Applications
2,4-Diiodo-5-methylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Diiodo-5-methylpyridine involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,4-Diiodo-5-methylpyrimidine
- 2,4-Diiodo-5-methylthiazole
- 2,4-Diiodo-5-methylimidazole
Comparison: 2,4-Diiodo-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties compared to other similar compounds. For example, the presence of iodine atoms at the 2nd and 4th positions can enhance the compound’s reactivity in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5I2N |
|---|---|
Molecular Weight |
344.92 g/mol |
IUPAC Name |
2,4-diiodo-5-methylpyridine |
InChI |
InChI=1S/C6H5I2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |
InChI Key |
KUZPYYZSCQBTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















